1-Bromo-4-dodecylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-dodecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFMRBISTZHCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568511 | |

| Record name | 1-Bromo-4-dodecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126930-72-1 | |

| Record name | 1-Bromo-4-dodecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-n-hexadecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-4-dodecylbenzene chemical properties and structure

An In-depth Technical Guide to 1-Bromo-4-dodecylbenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an alkylated aromatic halide characterized by a benzene ring substituted with a bromine atom and a C12 alkyl chain (dodecyl group) at the para position. This unique structure, featuring a reactive bromo-functional group and a long, hydrophobic alkyl chain, makes it a valuable intermediate in organic synthesis and a key component in materials science and biological studies.[1] Its amphiphilic nature allows it to be used in the development of surfactants, polymers, and self-assembled monolayers (SAMs).[1] Furthermore, its ability to participate in various chemical reactions, including substitution and cross-coupling reactions, renders it a versatile building block for constructing more complex organic molecules, including potential pharmaceutical compounds.[1]

Chemical Structure and Identifiers

The structure of this compound consists of a dodecyl group and a bromine atom attached to the first and fourth positions of a benzene ring, respectively.

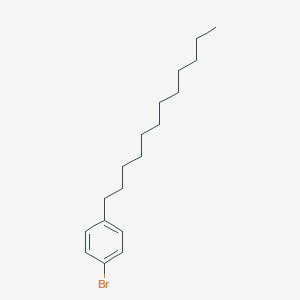

Caption: Molecular structure of this compound.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 126930-72-1 | [1][2] |

| Molecular Formula | C₁₈H₂₉Br | [1][2] |

| SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)Br | [1][2] |

| InChI | InChI=1S/C18H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12H2,1H3 | [1][2] |

| InChI Key | RFFMRBISTZHCNY-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

This section details the known physical and chemical properties of this compound. The compound is typically a colorless to very pale yellow, clear liquid at room temperature.

| Property | Value | Reference(s) |

| Molecular Weight | 325.33 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | |

| Physical Form | Liquid | |

| Density | 1.07 g/cm³ | [4] |

| Boiling Point | 191 °C at 4 mmHg | [4] |

| Refractive Index | 1.5034 - 1.5075 at 20 °C | [4] |

| Storage Temperature | Room Temperature; recommended to be stored in a cool, dark place (<15°C) | |

| Solubility | Insoluble in water; soluble in most organic solvents. | [5] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the direct electrophilic bromination of 4-dodecylbenzene.[1] This reaction typically uses elemental bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), to selectively install a bromine atom at the para-position relative to the activating dodecyl group.

Caption: Synthesis pathway for this compound.

Representative Experimental Protocol: Bromination of an Alkylbenzene

The following protocol is adapted from established procedures for the bromination of similar aromatic hydrocarbons and serves as a representative method.[6]

-

Reaction Setup : In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is charged with 4-dodecylbenzene and a catalytic amount of iron filings or anhydrous FeBr₃. The flask is cooled in an ice bath to maintain a low temperature.

-

Addition of Bromine : Elemental bromine, dissolved in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C to control the reaction rate and minimize side products.[6]

-

Reaction Monitoring : After the addition is complete, the mixture is stirred at room temperature. The progress of the reaction is monitored by observing the disappearance of the red color of bromine and can be confirmed using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]

-

Workup : The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite to neutralize any unreacted bromine. The organic layer is then separated, washed sequentially with a dilute sodium hydroxide solution and water until neutral.[6]

-

Purification : The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

The dual functionality of this compound—the reactive bromo group and the long alkyl chain—dictates its chemical behavior and applications.

Caption: Key chemical reactions of this compound.

Key Chemical Reactions

-

Substitution Reactions : The bromine atom can be readily displaced by various nucleophiles. For instance, reaction with sodium hydroxide can yield 4-dodecylphenol.[1]

-

Oxidation Reactions : Under strong oxidizing conditions, such as with potassium permanganate (KMnO₄), the dodecyl chain can be oxidized to a carboxylic acid, forming 4-bromobenzoic acid derivatives, or under specific conditions, the benzylic position can be targeted.[1]

-

Cross-Coupling Reactions : The compound is an excellent substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds. This makes it a crucial intermediate for synthesizing complex molecules with tailored electronic or biological properties.[1]

Applications in Research and Development

Caption: Relationship between properties and applications.

-

Material Science : The long dodecyl chain facilitates self-assembly on various surfaces. It is used to form self-assembled monolayers (SAMs) on substrates like gold, which can modify surface properties such as wettability and adhesion.[1]

-

Organic Synthesis : It serves as a fundamental building block for the synthesis of liquid crystals, specialty polymers, and other functional organic materials.[1]

-

Biological and Medicinal Chemistry : Due to its amphiphilic character, it is used in studies of biological membranes to understand how such molecules can alter membrane fluidity and permeability.[1] It has also been investigated for its potential inhibitory effects on certain cytochrome P450 enzymes, which are critical for drug metabolism.[1]

Conceptual Protocol: Formation of a Self-Assembled Monolayer (SAM)

While this compound can form physisorbed layers, related thiol or silane derivatives are more common for creating robust, covalently bound SAMs. The principles for forming a monolayer from solution are as follows:

-

Substrate Preparation : A substrate (e.g., gold-coated silicon wafer) is rigorously cleaned to remove organic and particulate contamination. This may involve sonication in solvents like ethanol and isopropanol, followed by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV-ozone cleaning.

-

Solution Preparation : A dilute solution of the molecule (typically in the millimolar range) is prepared in a high-purity solvent, such as 200-proof ethanol.

-

Immersion : The clean substrate is immersed in the solution. The container is often sealed and may be backfilled with an inert gas (like nitrogen or argon) to minimize oxidation and contamination.

-

Assembly : The substrate is left in the solution for a period of 24-48 hours to allow for the formation of a well-ordered monolayer on the surface.

-

Rinsing and Drying : After assembly, the substrate is removed from the solution, thoroughly rinsed with fresh solvent to remove non-adsorbed molecules, and dried under a stream of dry nitrogen gas.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

| Safety Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Handling | Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [6] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. | [6] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [6] |

References

- 1. Buy this compound | 126930-72-1 [smolecule.com]

- 2. This compound | C18H29Br | CID 15120506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:126930-72-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 126930-72-1 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Bromo-4-dodecylbenzene (C18H29Br)

Abstract

This compound is a key organobromine compound with the molecular formula C18H29Br. It serves as a critical intermediate in a variety of organic syntheses, particularly in the fields of materials science and medicinal chemistry. Its long alkyl chain and reactive aryl bromide group make it a versatile building block for constructing complex molecular architectures, including liquid crystals, organic semiconductors, and precursors for pharmacologically active molecules. This document provides a comprehensive overview of its physicochemical properties, synthesis protocols, spectroscopic characterization, and significant applications, with a focus on its utility for research and development professionals.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are fundamental to its application in synthesis. These properties are summarized below.

Physical and Chemical Data

| Property | Value |

| Molecular Formula | C18H29Br |

| Molecular Weight | 325.33 g/mol |

| Appearance | Colorless to light yellow liquid or oil |

| Boiling Point | 155-157 °C at 0.5 mmHg |

| Density | 1.066 g/cm³ |

| Refractive Index (n²⁰/D) | 1.511 |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, Chloroform, Hexane) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following table outlines its characteristic spectral data.

| Spectroscopy Type | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.38 (d, J=8.4 Hz, 2H, Ar-H), 7.05 (d, J=8.4 Hz, 2H, Ar-H), 2.54 (t, J=7.8 Hz, 2H, Ar-CH₂), 1.57 (m, 2H, Ar-CH₂-CH₂), 1.26 (m, 18H, -(CH₂)₉-), 0.88 (t, J=6.8 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 141.8, 131.5, 130.4, 120.1, 35.4, 31.9, 31.5, 29.6, 29.5, 29.4, 29.3, 22.7, 14.1 |

| Mass Spectrometry (MS) | m/z 324/326 (M+, Br isotope pattern), 171 (base peak) |

| Infrared (IR) | ν 2955, 2924, 2853 (C-H stretch), 1487 (C=C stretch), 1010 (C-Br stretch), 802 cm⁻¹ (para-disubstituted benzene) |

Synthesis and Reaction Pathways

This compound is typically synthesized via the Friedel-Crafts alkylation of bromobenzene. It serves as a precursor for numerous downstream reactions, most notably in the formation of Grignard reagents and in cross-coupling reactions.

Synthesis Workflow

The most common laboratory-scale synthesis involves the reaction of bromobenzene with 1-dodecene in the presence of a Lewis acid catalyst.

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Downstream Synthetic Applications

The utility of this compound lies in its ability to undergo further transformations, particularly metal-catalyzed cross-coupling reactions.

Caption: Major reaction pathways starting from this compound.

Experimental Protocols

Detailed and reproducible methodologies are essential for successful synthesis and application.

Protocol: Synthesis of this compound

Objective: To synthesize this compound via Friedel-Crafts alkylation of bromobenzene with 1-dodecene.

Materials:

-

Bromobenzene (1.0 eq)

-

1-Dodecene (1.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (0.3 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser, heating mantle

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere.

-

Initial Charge: Charge the flask with anhydrous DCM and bromobenzene. Cool the mixture to 0 °C using an ice bath.

-

Catalyst Addition: Slowly add anhydrous AlCl₃ to the stirred solution. The mixture may change color.

-

Alkene Addition: Add 1-dodecene dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding 1 M HCl.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel (eluting with hexane) to yield pure this compound.

Applications in Research and Development

The bifunctional nature of this compound—a lipophilic alkyl chain and a synthetically versatile aryl bromide—drives its application in several advanced fields.

An In-depth Technical Guide to the Physical Properties of 1-bromo-4-n-dodecylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-bromo-4-n-dodecylbenzene, a key intermediate in organic synthesis.[1] The document details its physicochemical characteristics, provides general experimental protocols for their determination, and outlines a typical synthesis workflow.

Core Physical and Chemical Properties

1-bromo-4-n-dodecylbenzene is an organic compound featuring a benzene ring substituted with a bromine atom and a dodecyl group in the para position.[1] Its long alkyl chain gives it an amphiphilic nature, making it valuable in material science and for studies involving biological membranes.[1] At room temperature, it appears as a clear, colorless to very pale yellow liquid.[1]

Table 1: Summary of Quantitative Data for 1-bromo-4-n-dodecylbenzene

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₉Br | [1][2] |

| Molecular Weight | 325.33 g/mol | [1][2] |

| Boiling Point | 191 °C at 4 mmHg | [3] |

| Density | 1.07 g/cm³ | [3] |

| Specific Gravity (20/20) | 1.08 | |

| Refractive Index | 1.5034 - 1.5075 @ 20°C | [3][4] |

| Flash Point | 17 °C | [3] |

| Physical Form | Clear Liquid | [4][5] |

| Appearance | Colorless to Almost Colorless / Very Pale Yellow | [4] |

| Purity | Typically >90.0% to ≥97.5% (by GC) | [4][5] |

| CAS Number | 126930-72-1 | [1][2] |

| Storage Temperature | Room Temperature, sealed in a dry place | [3] |

Experimental Protocols

A. General Protocol for Synthesis of an Alkyl-Substituted Aryl Bromide

A common method for synthesizing compounds like 1-bromo-4-n-dodecylbenzene involves the Friedel-Crafts alkylation of bromobenzene with the corresponding alkylating agent (e.g., 1-dodecene or a dodecyl halide) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

-

Materials: Bromobenzene, 1-dodecene (or dodecyl bromide), anhydrous aluminum chloride (AlCl₃), a suitable inert solvent (e.g., dichloromethane or carbon disulfide), hydrochloric acid (HCl), sodium bicarbonate solution, anhydrous magnesium sulfate, and deionized water.

-

Procedure:

-

A reaction flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser is charged with bromobenzene and the inert solvent in a fume hood.

-

The flask is cooled in an ice bath, and anhydrous AlCl₃ is added portion-wise with stirring.

-

The alkylating agent (1-dodecene) is added dropwise from the dropping funnel, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to ensure the reaction goes to completion.

-

The reaction is quenched by carefully pouring the mixture over ice and dilute HCl to decompose the catalyst.

-

The organic layer is separated, washed with water, then with a sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed via rotary evaporation to yield the crude product.

-

Purification is typically achieved by vacuum distillation or column chromatography to isolate the desired para isomer.

-

B. Protocol for Characterization

-

Boiling Point Determination: The boiling point at reduced pressure (e.g., 4 mmHg) is determined using vacuum distillation. The temperature at which the liquid actively boils and its vapor condenses is recorded along with the corresponding pressure.

-

Density Measurement: A pycnometer (specific gravity bottle) of a known volume is tared, filled with the sample, and weighed. The density is calculated by dividing the mass of the sample by the known volume.

-

Refractive Index Measurement: A few drops of the liquid sample are placed on the prism of a calibrated refractometer. The refractive index is read directly from the instrument, with the temperature maintained at a standard value (typically 20°C).

-

Purity Analysis (Gas Chromatography - GC): A small, diluted sample is injected into a gas chromatograph. The resulting chromatogram shows peaks corresponding to different components. The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks.[4][5]

Visualization of Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of an alkyl-substituted aryl bromide, representative of the process to obtain 1-bromo-4-n-dodecylbenzene for property analysis.

References

- 1. Buy 1-Bromo-4-dodecylbenzene | 126930-72-1 [smolecule.com]

- 2. This compound | C18H29Br | CID 15120506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 126930-72-1 [m.chemicalbook.com]

- 4. 1-Bromo-4-n-dodecylbenzene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 25G | Labscoop [labscoop.com]

- 6. nbinno.com [nbinno.com]

In-Depth Technical Guide: Characterization of 1-Bromo-4-dodecylbenzene (CAS Number 126930-72-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data available for 1-Bromo-4-dodecylbenzene (CAS Number: 126930-72-1). The information is compiled from various public sources and is intended to support research and development activities.

Chemical Identity and Structure

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a dodecyl alkyl chain in the para position.[1][2] This structure imparts an amphiphilic nature to the molecule, with a hydrophilic aromatic head and a hydrophobic aliphatic tail.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 126930-72-1 |

| IUPAC Name | This compound[2] |

| Synonyms | 4-Dodecylbromobenzene, 1-bromo-4-n-dodecylbenzene[2] |

| Molecular Formula | C₁₈H₂₉Br[2] |

| Molecular Weight | 325.33 g/mol [2] |

| Canonical SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)Br[2] |

| InChI Key | RFFMRBISTZHCNY-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is typically a clear, colorless to very pale yellow liquid at room temperature.[3] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Data

| Property | Value |

| Physical Form | Clear liquid[3] |

| Color | Colorless to very pale yellow[3] |

| Melting Point | 17 °C[4] |

| Boiling Point | 191 °C at 4 mmHg[5] |

| Density | 1.07 g/cm³[4] |

| Refractive Index | 1.5035-1.5075 @ 20°C[6] |

| Flash Point | >110 °C (230 °F)[4] |

| Purity (typical) | >90% (GC)[5], 97%[3], ≥97.5% (GC)[6] |

| Storage Temperature | Room Temperature[3] |

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons (adjacent to the aromatic ring), and the long aliphatic chain. The aromatic protons would likely appear as two doublets in the region of δ 7.0-7.5 ppm due to the para-substitution. The benzylic protons would be a triplet at approximately δ 2.5-2.6 ppm. The aliphatic chain would show a complex multiplet for the methylene groups between δ 1.2-1.6 ppm and a triplet for the terminal methyl group around δ 0.9 ppm.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the bromine atom showing a characteristic shift influenced by the "heavy atom effect".[7] The aliphatic carbons would appear in the upfield region of the spectrum.

3.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit characteristic absorption bands for:

-

C-H stretching of the aromatic ring (~3000-3100 cm⁻¹)

-

C-H stretching of the aliphatic chain (~2850-2960 cm⁻¹)

-

C=C stretching of the aromatic ring (~1450-1600 cm⁻¹)

-

C-Br stretching (~500-600 cm⁻¹)

3.3. Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 324 and an M+2 peak at m/z 326 of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the dodecyl chain or parts of it, leading to characteristic fragment ions.

Biological Activity and Mechanism of Action

Research indicates that the biological activity of this compound is primarily related to its amphiphilic nature.[1]

-

Membrane Interaction: Its structure allows it to intercalate into lipid bilayers of cell membranes, which can alter membrane fluidity and permeability.[1] This interaction is a key aspect of its biological effects and is being explored for its potential in drug delivery systems and for studying membrane protein behavior.[1]

-

Enzyme Inhibition: There is evidence to suggest that this compound may act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[1] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.

No specific signaling pathway has been identified for this compound in the reviewed literature. Its biological effects appear to be more closely linked to its physicochemical properties and their impact on cellular structures like membranes, rather than a specific interaction with a receptor that triggers a downstream signaling cascade.

Experimental Protocols

5.1. Synthesis of this compound

A common method for the synthesis of this compound is through the direct bromination of 4-dodecylbenzene.[1]

Materials:

-

4-Dodecylbenzene

-

Bromine (Br₂)

-

Iron (Fe) or Aluminum bromide (AlBr₃) as a catalyst

-

An appropriate solvent (e.g., a non-polar organic solvent)

Procedure:

-

Dissolve 4-dodecylbenzene in a suitable solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Add a catalytic amount of iron filings or aluminum bromide to the mixture.

-

Cool the reaction mixture in an ice bath.

-

Slowly add bromine, dissolved in the same solvent, to the reaction mixture dropwise with continuous stirring.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitoring by TLC or GC is recommended).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a solution of sodium bisulfite) to remove excess bromine.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure this compound.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Proposed mechanism of action on the cell membrane.

References

- 1. Buy this compound | 126930-72-1 [smolecule.com]

- 2. This compound | C18H29Br | CID 15120506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 126930-72-1 [sigmaaldrich.com]

- 4. This compound|lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-Bromo-4-n-dodecylbenzene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-dodecylbenzene from Dodecylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-dodecylbenzene from dodecylbenzene. The primary method detailed is the electrophilic aromatic substitution (EAS) reaction, a cornerstone of synthetic organic chemistry. This document includes a theoretical background, a detailed experimental protocol, quantitative data, and process visualizations to support researchers in the successful synthesis of this valuable chemical intermediate. This compound serves as a crucial building block in the synthesis of more complex organic molecules, including pharmaceuticals and specialty chemicals, and is utilized in material science for developing surfactants and polymers.[1]

Theoretical Background: Electrophilic Aromatic Bromination

The synthesis of this compound from dodecylbenzene is achieved through an electrophilic aromatic substitution reaction.[2] In this reaction, a bromine atom replaces a hydrogen atom on the aromatic ring.[3] The long alkyl (dodecyl) chain on the benzene ring is an ortho-, para-directing group. Due to steric hindrance from the bulky dodecyl group, the substitution occurs preferentially at the para position, yielding this compound as the major product.

The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), to increase the electrophilicity of the bromine molecule.[4][5] The catalyst polarizes the Br-Br bond, enabling one bromine atom to act as a potent electrophile (Br⁺) that can attack the electron-rich benzene ring.[5]

The mechanism proceeds in two main steps:

-

Formation of the Sigma Complex: The electrophile (Br⁺) attacks the π-electron system of the dodecylbenzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7] This step is the slow, rate-determining step of the reaction.[6][7]

-

Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ formed during the initial step, removes a proton from the carbon atom bearing the bromine. This regenerates the stable aromatic ring and the Lewis acid catalyst, yielding the final product, this compound, and hydrogen bromide (HBr) as a byproduct.[3][6]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of alkylbenzenes.[8] All operations involving bromine should be conducted in a well-ventilated fume hood due to its high toxicity and corrosive nature.

2.1 Materials and Reagents

-

Dodecylbenzene (C₁₈H₃₀)

-

Bromine (Br₂)

-

Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium bisulfite solution (NaHSO₃)

-

1 M Sodium hydroxide solution (NaOH)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

2.2 Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (pressure-equalizing)

-

Reflux condenser with a gas outlet connected to a gas trap (e.g., containing NaOH solution)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

2.3 Reaction Procedure

-

Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with drying tubes or a nitrogen atmosphere.

-

Charging Reactants: Charge the flask with dodecylbenzene and a catalytic amount of iron filings (approx. 0.02 equivalents). Add anhydrous dichloromethane as the solvent.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

-

Bromine Addition: Dissolve the required amount of bromine (typically 1.0-1.1 equivalents) in a small amount of anhydrous dichloromethane and place it in the dropping funnel. Add the bromine solution dropwise to the stirred dodecylbenzene solution over 30-60 minutes. Maintain the reaction temperature below 10 °C during the addition, as the reaction is exothermic.[8]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours or until the red-brown color of bromine has faded and the evolution of HBr gas has ceased. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

2.4 Work-up and Purification

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated sodium bisulfite solution to quench any unreacted bromine, until the red color disappears completely.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M sodium hydroxide solution (to remove HBr), water, and finally with brine.[8][9]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The resulting crude product, a colorless to pale yellow liquid, can be purified by vacuum distillation to obtain high-purity this compound.[1]

Quantitative Data Summary

The following table provides an example of reactant quantities and expected product yield for a typical laboratory-scale synthesis.

| Parameter | Dodecylbenzene | Bromine (Br₂) | Iron (Fe) | This compound |

| Molecular Weight ( g/mol ) | 246.47 | 159.81 | 55.85 | 325.36[10] |

| Example Mass (g) | 24.65 | 16.80 | ~0.11 | - |

| Example Moles (mol) | 0.10 | 0.105 | ~0.002 | - |

| Equivalents | 1.0 | 1.05 | 0.02 | - |

| Physical State | Liquid | Liquid | Solid | Liquid[1] |

| Appearance | Colorless Liquid | Red-brown Liquid | Gray Powder | Colorless to Pale Yellow Liquid |

| Typical Yield | - | - | - | 75-90% |

| Purity (Post-Purification) | - | - | - | >97% |

Visualizations: Reaction Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the chemical transformation and the experimental process flow.

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis and purification.

References

- 1. Buy this compound | 126930-72-1 [smolecule.com]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. fiveable.me [fiveable.me]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. scbt.com [scbt.com]

An In-depth Technical Guide to the Key Applications of 1-Bromo-4-dodecylbenzene in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-dodecylbenzene is a versatile aromatic compound characterized by a bromine atom and a long C12 alkyl chain attached to a benzene ring. This unique structure, featuring a reactive site for cross-coupling and a lipophilic tail, makes it a valuable building block in various fields of organic chemistry. Its applications range from the synthesis of complex molecules for materials science to the construction of intermediates for pharmaceuticals. This technical guide provides a comprehensive overview of the core applications of this compound, detailing key experimental protocols and presenting quantitative data for a range of synthetic transformations.

Core Applications

The primary utility of this compound in organic synthesis stems from the reactivity of the aryl bromide moiety, which readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The long dodecyl chain, in turn, imparts specific physical properties such as solubility in organic solvents and the ability to induce self-assembly, which are crucial for applications in liquid crystals, polymers, and surfactants.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions allow for the modular construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a highly versatile method for the formation of biaryl compounds, which are common motifs in liquid crystals and pharmaceutical agents.[1] this compound can be coupled with a variety of arylboronic acids to introduce the 4-dodecylphenyl group into a target molecule.

Experimental Protocol: Synthesis of 4'-Dodecyl-[1,1'-biphenyl]-4-carbonitrile

A prominent application of the Suzuki-Miyaura coupling of this compound is in the synthesis of liquid crystal precursors, such as 4'-Dodecyl-[1,1'-biphenyl]-4-carbonitrile.[2]

Reaction Scheme:

Methodology:

-

To a reaction vessel, add this compound (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of toluene and water, is added.

-

The reaction mixture is heated to reflux (around 80-100 °C) with vigorous stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 4'-dodecyl-[1,1'-biphenyl]-4-carbonitrile.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides:

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1.5 | 92 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Fe₃O₄@CNF@Ni | - | Ultrasound | - | - | High |

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (0.003) | Na₂CO₃ | 1-Propanol/H₂O | Reflux | 0.75 | - |

Note: The data in this table is for analogous Suzuki-Miyaura reactions and serves as a general guide. Specific yields for the reaction with this compound may vary.

The Heck reaction is a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[3] this compound can be coupled with various alkenes, such as styrene, to synthesize long-chain alkyl-substituted stilbenes and related compounds, which can be used as precursors for polymers and fluorescent materials.

Experimental Protocol: Heck Reaction of this compound with Styrene

Reaction Scheme:

Methodology:

-

In a reaction flask, combine this compound (1.0 eq.), styrene (1.2 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), a phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq.), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.).[4]

-

The flask is evacuated and backfilled with an inert gas.

-

Anhydrous N,N-dimethylformamide (DMF) is added as the solvent.[4]

-

The reaction mixture is heated to 100-120 °C with vigorous stirring.[4]

-

The reaction is monitored by TLC or GC-MS.

-

After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Quantitative Data for Heck Reaction of Aryl Bromides with Styrene:

| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | DMA | Reflux | 1 | ~50 |

| Bromobenzene | Pd EnCat | - | Na₂CO₃ | NMP | 150 | - | >95 |

Note: This data is for analogous Heck reactions and provides a general reference. Specific yields for the reaction with this compound may vary.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[5] this compound can be coupled with alkynes like phenylacetylene to produce diarylacetylenes, which are of interest in materials science for their electronic and optical properties.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Reaction Scheme:

Methodology:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.05 eq.).

-

Add an anhydrous solvent like tetrahydrofuran (THF) and a base, typically an amine such as triethylamine (TEA, 3.0 eq.).

-

Add the terminal alkyne, for instance, phenylacetylene (1.2 eq.), dropwise.

-

The reaction mixture is stirred at room temperature or heated (e.g., 50-70 °C) and monitored by TLC.

-

Upon completion, the reaction is worked up by dilution with an organic solvent, followed by washing with water and brine.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.

Quantitative Data for Sonogashira Coupling of Aryl Bromides with Phenylacetylene:

| Aryl Bromide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Bromobenzene | Cu(I)-PANI@MWCNT | - | KOH | DMF | 135 | 4 | 60 |

| 4-Bromobenzonitrile | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2 | 92 |

Note: The data presented is for analogous Sonogashira reactions. Yields for this compound may differ.

Grignard Reagent Formation and Subsequent Reactions

The bromine atom in this compound allows for the formation of a Grignard reagent, a potent organometallic nucleophile.[6] This reagent can then be used in a variety of reactions to introduce the 4-dodecylphenyl group onto an electrophilic substrate.

A common application of the Grignard reagent derived from this compound is its reaction with carbon dioxide (carboxylation) to produce 4-dodecylbenzoic acid, a useful intermediate for the synthesis of surfactants and liquid crystals.[7][8]

Experimental Protocol: Synthesis of 4-Dodecylbenzoic Acid

Reaction and Work-up Workflow:

Methodology:

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are placed in anhydrous diethyl ether. A solution of this compound in anhydrous ether is added dropwise to initiate the reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent.[9]

-

Carboxylation: The Grignard reagent solution is cooled and then slowly poured over crushed dry ice (solid CO₂) with vigorous stirring. Alternatively, dry CO₂ gas can be bubbled through the solution.[10]

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature. A dilute acid, such as hydrochloric acid, is then carefully added to protonate the carboxylate salt.[7]

-

Isolation and Purification: The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting crude 4-dodecylbenzoic acid can be purified by recrystallization.

Synthesis of Polymers

This compound can serve as a monomer in the synthesis of conjugated polymers. For instance, through Suzuki polycondensation, it can be copolymerized with a diboronic acid or its ester to produce poly(p-phenylene) derivatives.[11] The long dodecyl side chains enhance the solubility of the resulting polymer in organic solvents, facilitating its processing for applications in organic electronics.

Experimental Protocol: Synthesis of a Poly(p-phenylene) Derivative via Suzuki Polycondensation

Polymerization Scheme:

Methodology:

-

In a Schlenk tube, combine this compound (1.0 eq.), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 eq.), and a palladium catalyst like Pd(PPh₃)₄ (1-3 mol%).

-

Evacuate and backfill the tube with an inert gas.

-

Add a degassed organic solvent (e.g., toluene) and a degassed aqueous solution of a base (e.g., 2M K₂CO₃).

-

Heat the biphasic mixture to 90-100 °C with vigorous stirring for an extended period (e.g., 48-72 hours). An increase in viscosity is often observed as the polymer forms.

-

Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer.

-

The polymer is collected by filtration, washed sequentially with water and methanol, and dried under vacuum.

Synthesis of Surfactants

The amphiphilic nature of molecules derived from this compound makes it a suitable precursor for surfactants. A key example is the synthesis of sodium 4-dodecylbenzenesulfonate, a widely used anionic surfactant. While the industrial production of this surfactant typically starts from dodecylbenzene, a synthetic route from this compound would involve sulfonation followed by neutralization.

Experimental Protocol: Synthesis of Sodium 4-Dodecylbenzenesulfonate (Illustrative)

Reaction Pathway:

Methodology (based on dodecylbenzene):

-

Sulfonation: Dodecylbenzene is reacted with a sulfonating agent, such as concentrated sulfuric acid or sulfur trioxide. The reaction is typically carried out at a controlled temperature (e.g., not exceeding 40 °C initially, then raised to 60-70 °C).[12]

-

Acid Separation: After the reaction, water is added to the mixture, and the layers are separated to remove excess sulfuric acid.

-

Neutralization: The resulting dodecylbenzenesulfonic acid is neutralized with a base, such as sodium hydroxide solution, to a pH of 7-8.[13]

-

Salting-out and Isolation: The surfactant can be isolated from the aqueous solution by salting-out, followed by filtration and drying.

Conclusion

This compound is a key intermediate in organic chemistry with a broad range of applications. Its participation in palladium-catalyzed cross-coupling reactions provides efficient routes to biaryls, stilbenes, and diarylacetylenes, which are important components of liquid crystals and functional materials. The formation of a Grignard reagent from this compound opens up further synthetic possibilities, including the preparation of carboxylic acids. Furthermore, its use as a monomer in polymerization reactions and as a precursor in surfactant synthesis highlights its versatility. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, materials science, and drug development.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. Heck Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

The Versatile Intermediate: A Technical Guide to 1-Bromo-4-dodecylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Bromo-4-dodecylbenzene is a substituted aromatic hydrocarbon that serves as a pivotal intermediate in a variety of synthetic applications. Its unique structure, featuring a brominated phenyl ring and a long lipophilic dodecyl chain, makes it a valuable building block in the synthesis of complex organic molecules. This guide provides an in-depth technical overview of its synthesis, key reactions, and diverse applications in materials science and as a potential, though not yet widely documented, intermediate in drug development.

Physicochemical Properties

This compound is a colorless to very pale yellow clear liquid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₉Br | [3] |

| Molecular Weight | 325.33 g/mol | [3] |

| CAS Number | 126930-72-1 | [3] |

| Melting Point | 17 °C | [4] |

| Boiling Point | 191 °C at 4 mmHg | [5] |

| Density | 1.07 g/cm³ | [4] |

| Refractive Index | 1.503 - 1.5075 @ 20°C | [4] |

| Purity | Typically >90% to >97.5% (GC) | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with varying yields and starting materials.

Synthesis via Grignard Cross-Coupling

A high-yield synthesis involves the cross-coupling of a Grignard reagent with a dibrominated aromatic.

Reaction Scheme:

Caption: Synthesis of this compound via Grignard cross-coupling.

Experimental Protocol: This synthesis involves the reaction of laurylmagnesium bromide with 1,4-dibromobenzene in the presence of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride as a catalyst. The reaction is typically carried out in diethyl ether at 20°C for 48 hours. A subsequent workup with air in diethyl ether for 2.5 hours at reflux yields this compound. This method has been reported to achieve a yield of 82%.[4]

Synthesis via Wolff-Kishner Reduction

Another common method is the Wolff-Kishner reduction of a ketone precursor.

Reaction Scheme:

Caption: Synthesis of this compound via Wolff-Kishner reduction.

Experimental Protocol: 1-(4-Bromophenyl)dodecan-1-one is refluxed with hydrazine hydrate and potassium hydroxide in triethylene glycol for 2 hours. This reaction has been reported to yield this compound in 68% yield.[4]

Key Reactions of this compound

The presence of the bromo substituent on the aromatic ring allows for a variety of useful chemical transformations.

Grignard Reagent Formation

This compound can be converted to its corresponding Grignard reagent, (4-dodecylphenyl)magnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile for forming carbon-carbon bonds.

Reaction Scheme:

Caption: Formation of the Grignard reagent and subsequent reaction.

Experimental Protocol (General): While a specific protocol with quantitative yield for the Grignard reaction of this compound followed by reaction with an electrophile is not readily available in the searched literature, a general procedure involves the slow addition of a solution of this compound in anhydrous diethyl ether or THF to a stirred suspension of magnesium turnings. Initiation of the reaction can be facilitated by the addition of a small crystal of iodine. Once formed, the Grignard reagent can be reacted in situ with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups. For instance, reaction with benzaldehyde would yield (4-dodecylphenyl)(phenyl)methanol.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to synthesize substituted biphenyls. These products are of significant interest in the field of liquid crystals and other advanced materials.[5]

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol and Yields (Analogous Compound): While specific yields for the Suzuki coupling of this compound are not detailed in the provided search results, data from the closely related compound 1-bromo-4-(1-octynyl)benzene can provide an estimation. In a study, the Suzuki coupling of 1-bromo-4-(1-octynyl)benzene with various arylboronic acids in the presence of a palladium catalyst in water yielded the corresponding biphenyl derivatives in yields ranging from 87% to 95%.[6] A similar range of yields could be expected for the coupling of this compound under optimized conditions.

Applications

Materials Science

The long dodecyl chain of this compound imparts unique properties that are highly valuable in materials science.

-

Liquid Crystals: this compound and its derivatives are key intermediates in the synthesis of liquid crystals.[5][7] The long alkyl chain contributes to the desired mesomorphic properties, while the reactive bromo group allows for the construction of the rigid core of the liquid crystal molecule through cross-coupling reactions.[5]

-

Surfactants: The amphiphilic nature of molecules derived from this compound, possessing both a hydrophilic head (which can be introduced by replacing the bromine) and a long hydrophobic tail, makes them suitable for applications as surfactants. For example, quaternization of a tertiary amine substituted for the bromide would yield a cationic surfactant.

-

Polymers: Monomers derived from this compound can be used to synthesize specialty polymers. The dodecyl group can influence properties such as solubility and self-assembly, while the aromatic ring can be incorporated into the polymer backbone or as a pendant group. Polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) could be employed for controlled polymerization of styrenic monomers derived from this intermediate.

Drug Development

While the direct application of this compound as an intermediate in the synthesis of commercial drugs is not yet widely documented in publicly available literature, its structural motifs are of interest to medicinal chemists. The long alkyl chain can increase lipophilicity, which can be crucial for membrane permeability and interaction with biological targets. The brominated phenyl ring serves as a versatile handle for introducing a wide range of functionalities through established synthetic methodologies. A patent for the preparation of a dapagliflozin intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, highlights the use of similar brominated aromatic structures in pharmaceutical synthesis.[8] The potential for this compound in drug discovery lies in its ability to serve as a scaffold for the synthesis of novel bioactive molecules.

Conclusion

This compound is a versatile and valuable synthetic intermediate with demonstrated applications in materials science and potential for use in drug discovery. Its synthesis is achievable through multiple high-yielding routes, and its reactive bromo group allows for a wide array of chemical transformations. For researchers and scientists, this compound offers a flexible platform for the design and synthesis of novel functional molecules with tailored properties. As research continues, the full potential of this compound as a key building block in advanced chemical synthesis is yet to be fully realized.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 126930-72-1 [sigmaaldrich.com]

- 3. This compound | C18H29Br | CID 15120506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy this compound | 126930-72-1 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

The Versatility of 1-Bromo-4-dodecylbenzene in Material Science: A Technical Guide

An in-depth exploration of the synthesis, characterization, and application of 1-bromo-4-dodecylbenzene in the development of advanced materials, tailored for researchers, scientists, and professionals in material science and drug development.

This compound is a versatile bifunctional molecule that has garnered significant interest in material science. Its unique structure, featuring a reactive bromo group on a phenyl ring and a long, flexible dodecyl chain, allows for its use as a key building block in a variety of advanced materials. The bromo group serves as a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures, while the dodecyl chain imparts solubility in organic solvents and influences the self-assembly and morphological properties of the resulting materials. This technical guide provides a comprehensive overview of the applications of this compound in the synthesis of conjugated polymers, liquid crystals, and self-assembled monolayers, complete with experimental protocols and quantitative data.

Synthesis of Conjugated Polymers

This compound is a crucial precursor in the synthesis of conjugated polymers, particularly poly(p-phenylene)s and their derivatives, which are of great interest for applications in organic electronics. The dodecyl side chains are essential for ensuring solubility of the rigid polymer backbone, facilitating processing and characterization.

One of the most common methods for the polymerization of this compound is through Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the aromatic rings, leading to the formation of a poly(p-phenylene) backbone with pendant dodecyl groups.

Experimental Protocol: Suzuki-Miyaura Polymerization of this compound

This protocol outlines a general procedure for the synthesis of poly(4-dodecyl-p-phenylene) via Suzuki-Miyaura polycondensation.

Materials:

-

This compound

-

4-Dodecylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Methanol

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), 4-dodecylphenylboronic acid (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

-

Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours.

-

Monitor the reaction progress by taking small aliquots and analyzing by techniques such as gel permeation chromatography (GPC) to determine the molecular weight of the polymer.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a stirred solution of methanol/hydrochloric acid (10:1 v/v).

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Quantitative Data:

The properties of the resulting poly(4-dodecyl-p-phenylene) can be tailored by controlling the reaction conditions. The following table summarizes typical properties of polymers synthesized using this method.

| Property | Value |

| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 3.0 |

| Thermal Decomposition Temperature (Td) | > 400 °C |

| Solubility | Soluble in common organic solvents (toluene, THF, chloroform) |

Logical Relationship of Suzuki-Miyaura Polymerization:

Caption: Suzuki-Miyaura polymerization workflow.

Synthesis of Liquid Crystals

The long alkyl chain of this compound makes it an excellent building block for the synthesis of liquid crystalline materials.[1] The dodecyl group provides the necessary flexibility and anisotropy for the formation of mesophases. By coupling this compound with other mesogenic units, a wide variety of liquid crystals with different phase behaviors can be designed.

A common strategy involves the Suzuki-Miyaura coupling of this compound with a boronic acid derivative containing a rigid core, such as a biphenyl or phenyl-pyrimidine unit. The resulting molecules often exhibit nematic and/or smectic liquid crystal phases.

Experimental Protocol: Synthesis of a Biphenyl-based Liquid Crystal

This protocol describes the synthesis of 4'-dodecyl-4-cyanobiphenyl, a typical liquid crystal, from this compound.

Materials:

-

This compound

-

4-Cyanophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-cyanophenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).

-

Add an aqueous solution of sodium carbonate (2 M, 2 mL).

-

Bubble argon through the solution for 15 minutes to degas.

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

-

Heat the mixture to reflux (approximately 85-90 °C) and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

The phase transition temperatures of the synthesized liquid crystal are critical for its application. These are typically determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

| Transition | Temperature (°C) |

| Crystal to Nematic (T_CN) | ~45-55 |

| Nematic to Isotropic (T_NI) / Clearing Point | ~60-70 |

Logical Relationship for Liquid Crystal Synthesis:

Caption: Synthesis of a biphenyl-based liquid crystal.

Formation of Self-Assembled Monolayers (SAMs)

The dodecylphenyl group of this compound allows for the formation of self-assembled monolayers (SAMs) on various substrates. While the bromo- functionality is not the typical anchoring group for SAM formation on gold (thiols are more common), SAMs of alkyl bromides on other surfaces like silicon have been studied. More commonly, this compound can be chemically modified to introduce a thiol or other suitable headgroup for SAM formation on gold.[2][3] SAMs are highly ordered molecular layers that can modify the surface properties of materials, finding applications in areas such as lubrication, corrosion protection, and molecular electronics.[2][3]

Experimental Protocol: Formation of a 4-Dodecylphenylthiol SAM on Gold

This protocol describes a two-step process: first, the conversion of this compound to 4-dodecylthiophenol, followed by the formation of a SAM on a gold substrate.

Step 1: Synthesis of 4-Dodecylthiophenol

-

React this compound with magnesium to form the Grignard reagent.

-

React the Grignard reagent with elemental sulfur, followed by an acidic workup to yield 4-dodecylthiophenol.

Step 2: SAM Formation

Materials:

-

4-Dodecylthiophenol

-

Ethanol (absolute)

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

Tweezers

-

Clean glass container

Procedure:

-

Prepare a dilute solution (typically 1-10 mM) of 4-dodecylthiophenol in absolute ethanol.

-

Clean the gold substrate. A common method is to use a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by rinsing with deionized water and ethanol, and then drying under a stream of nitrogen. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).

-

Immerse the clean gold substrate into the thiol solution using tweezers.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature.

-

Remove the substrate from the solution, rinse thoroughly with ethanol to remove any non-chemisorbed molecules, and dry with a gentle stream of nitrogen.

Characterization of SAMs:

The quality and properties of the SAM can be characterized by various surface-sensitive techniques.

| Characterization Technique | Information Obtained |

| Contact Angle Goniometry | Surface wettability and hydrophobicity |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface |

| Ellipsometry | Thickness of the monolayer |

| Atomic Force Microscopy (AFM) | Surface morphology and roughness |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Molecular orientation and packing within the monolayer |

Experimental Workflow for SAM Formation:

Caption: Workflow for self-assembled monolayer formation.

References

An In-depth Technical Guide to the Amphiphilic Nature of 1-Bromo-4-dodecylbenzene and Its Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-dodecylbenzene is a versatile amphiphilic molecule characterized by a polar brominated benzene head and a long, nonpolar dodecyl tail. This unique structure imparts surfactant-like properties, driving its self-assembly in solution and its interaction with biological membranes and surfaces. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its implications in materials science and drug development. Detailed experimental protocols for its synthesis and for the formation of self-assembled monolayers are provided, alongside methodologies for studying its interaction with lipid bilayers and its potential inhibitory effects on cytochrome P450 enzymes.

Introduction

Amphiphilic molecules, possessing both hydrophilic and hydrophobic moieties, are fundamental to numerous chemical and biological processes. This compound (C18H29Br) is a synthetic amphiphile that has garnered interest due to its well-defined molecular structure, offering a model system for studying self-assembly and interfacial phenomena.[1][2] Its structure consists of a hydrophilic head group, the brominated benzene ring, and a hydrophobic tail, the C12 alkyl chain.[1][2] This distinct duality drives its behavior in both aqueous and non-polar environments, leading to the formation of micelles above a certain concentration and enabling its function as a surfactant.[1][2]

The implications of this amphiphilic nature are far-reaching. In materials science, this compound is a precursor for the formation of self-assembled monolayers (SAMs) on various substrates, allowing for the precise modification of surface properties.[1] In the context of drug development and biological research, its ability to interact with and potentially disrupt lipid bilayers is of significant interest for understanding membrane dynamics and for the development of novel drug delivery systems.[2] Furthermore, its aromatic core suggests potential interactions with biological targets such as metabolic enzymes.

This guide aims to provide a detailed technical overview for researchers and professionals, summarizing the known quantitative data, providing detailed experimental protocols, and visualizing key processes and workflows related to this compound.

Physicochemical Properties

| Property | Value | Reference / Note |

| Molecular Formula | C₁₈H₂₉Br | [3] |

| Molecular Weight | 325.33 g/mol | [3] |

| Appearance | Colorless to very pale yellow liquid | [4] |

| Purity | Typically >97% | [4] |

| Storage Temperature | Room Temperature | [4] |

| Critical Micelle Concentration (CMC) | Not experimentally determined. Estimated to be in the low millimolar (mM) range in aqueous solution. | Estimation based on trends for similar long-chain alkylbenzene derivatives. |

| Octanol-Water Partition Coefficient (LogP) | 8.6 (XLogP3-AA) | [3] (Computationally predicted) |

| Solubility | Water: Very low (practically insoluble) Organic Solvents: Soluble in ethanol, hexane, and other common organic solvents. | Qualitative observation. Quantitative data not readily available. |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via electrophilic aromatic bromination of dodecylbenzene.

Materials:

-

Dodecylbenzene

-

N-Bromosuccinimide (NBS)

-

Silica gel

-

Anhydrous dichloromethane (DCM)

-

Nitrogen gas

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve dodecylbenzene (1 equivalent) in anhydrous dichloromethane.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of silica gel to the solution.

-

Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the silica gel.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with hexane, to yield pure this compound.

-

Diagram of Synthesis Workflow:

References

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-4-dodecylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-dodecylbenzene is an important intermediate in organic synthesis, valued for its role in the construction of complex molecular architectures. Its structure, featuring a long lipophilic dodecyl chain and a reactive C-Br bond on a benzene ring, makes it a versatile building block, particularly in the fields of materials science for liquid crystals and in the development of novel organic semiconductors. This guide provides a comprehensive overview of the reactivity of the carbon-bromine bond in this compound, detailing common transformations, experimental protocols, and quantitative data for key reactions.

The reactivity of the C-Br bond in this compound is characteristic of an aryl bromide. Generally, aryl halides are less reactive towards nucleophilic substitution reactions than alkyl halides. This reduced reactivity is attributed to several factors, including the increased strength of the sp² C-Br bond compared to an sp³ C-Br bond, and the delocalization of lone pairs from the bromine atom into the aromatic π-system, which imparts a partial double bond character to the C-Br bond. However, the C-Br bond in this compound readily participates in a variety of powerful transition metal-catalyzed cross-coupling reactions, Grignard reagent formation, and other transformations under specific conditions.

I. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond of this compound is an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. This compound is a suitable substrate for this reaction, which is instrumental in the synthesis of liquid crystals and other functional materials.

Reaction Scheme:

(where Ar = 4-dodecylphenyl)

Logical Relationship of the Suzuki-Miyaura Coupling Catalytic Cycle

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling of a 1-Bromo-4-alkynylbenzene

| Entry | Arylboronic Acid | Catalyst (1 mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd-catalyst I | K₂CO₃ | H₂O/TBAB | 100 | - | 92 |

| 2 | Phenylboronic acid | Pd-catalyst II | K₂CO₃ | H₂O/TBAB | 60 | - | 95 |

| 3 | 3-Chlorophenylboronic acid | Pd-catalyst I | K₂CO₃ | H₂O/TBAB | 100 | 4 | 91 |

| 4 | 3-Chlorophenylboronic acid | Pd-catalyst II | K₂CO₃ | H₂O/TBAB | 60 | 2 | 94 |

| 5 | 4-Tolylboronic acid | Pd-catalyst I | K₂CO₃ | H₂O/TBAB | 100 | 24 | 40 |

| 6 | 4-Tolylboronic acid | Pd-catalyst II | K₂CO₃ | H₂O/TBAB | 60 | - | 87 |

| 7 | 4-Anisylboronic acid | Pd-catalyst I | K₂CO₃ | H₂O/TBAB | 100 | 24 | 50 |

| 8 | 4-Anisylboronic acid | Pd-catalyst II | K₂CO₃ | H₂O/TBAB | 60 | - | 90 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol adaptable for the Suzuki-Miyaura coupling of this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the mixture to a temperature typically ranging from 80 to 110 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

B. Heck Reaction